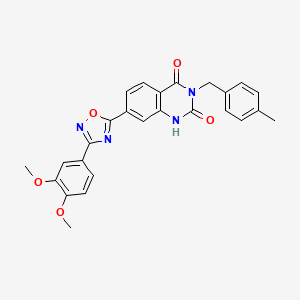![molecular formula C27H29FN4O4 B11271377 1-ethyl-6-fluoro-3-{3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11271377.png)
1-ethyl-6-fluoro-3-{3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by its unique structural features, including a fluorine atom, an oxadiazole ring, and a morpholine moiety, which contribute to its distinct chemical and biological properties.
準備方法
The synthesis of 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the quinolone core, followed by the introduction of the fluorine atom and the oxadiazole ring. The final steps involve the attachment of the morpholine moiety and the ethyl group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and advanced purification techniques.
化学反応の分析
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolone compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions under acidic or basic conditions, forming various cyclic derivatives.
科学的研究の応用
1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various bacterial infections.
Industry: It is used in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances its binding affinity to the target enzymes, increasing its antibacterial potency.
類似化合物との比較
Similar compounds to 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE include other quinolone derivatives such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar quinolone core but differ in their substituents, which affect their spectrum of activity, pharmacokinetics, and side effect profiles. The unique combination of the oxadiazole ring and morpholine moiety in 1-ETHYL-6-FLUORO-3-{3-[4-(2-METHYLPROPOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}-7-(MORPHOLIN-4-YL)-1,4-DIHYDROQUINOLIN-4-ONE distinguishes it from other quinolones, potentially offering advantages in terms of antibacterial activity and resistance profiles.
特性
分子式 |
C27H29FN4O4 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-3-[3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one |
InChI |
InChI=1S/C27H29FN4O4/c1-4-31-15-21(25(33)20-13-22(28)24(14-23(20)31)32-9-11-34-12-10-32)27-29-26(30-36-27)18-5-7-19(8-6-18)35-16-17(2)3/h5-8,13-15,17H,4,9-12,16H2,1-3H3 |
InChIキー |
GXHDSDGUMDZNRN-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Acetylphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11271294.png)
![5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271304.png)
![6,6-dimethyl-9-(2-methylphenyl)-N-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11271310.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271320.png)
![Ethyl 4-{[1,3-dimethyl-2-oxo-6-(phenylsulfanyl)-2,3-dihydro-1H-1,3-benzodiazol-5-YL]sulfamoyl}benzoate](/img/structure/B11271322.png)

![4-[(4-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11271325.png)
![1-[4-(4-Acetylphenyl)piperazino]-3-(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)-1-propanone](/img/structure/B11271341.png)
![Methyl 3-[(4-fluorobenzyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11271342.png)
![4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11271351.png)
![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11271361.png)
![4-(4-Methoxyphenyl)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11271366.png)
![6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11271380.png)
![4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11271385.png)
